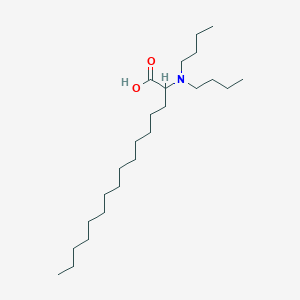
2-(Dibutylamino)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with dibutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylamino)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dibutylamino)hexadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and membrane stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(Dibutylamino)hexadecanoic acid involves its interaction with cellular membranes and proteins. The dibutylamino group can interact with lipid bilayers, potentially altering membrane fluidity and stability. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with similar structural features but lacking the dibutylamino group.
2-(Dimethylamino)hexadecanoic acid: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(Dibutylamino)hexadecanoic acid is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
918817-92-2 |
|---|---|
Fórmula molecular |
C24H49NO2 |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
2-(dibutylamino)hexadecanoic acid |
InChI |
InChI=1S/C24H49NO2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-23(24(26)27)25(21-8-5-2)22-9-6-3/h23H,4-22H2,1-3H3,(H,26,27) |
Clave InChI |
ILXCWDALAWJPTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



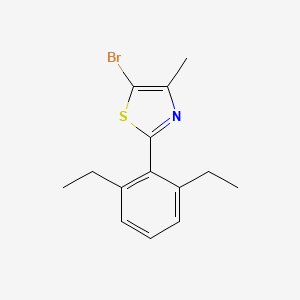
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
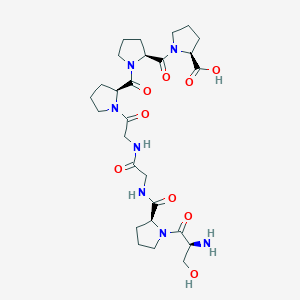
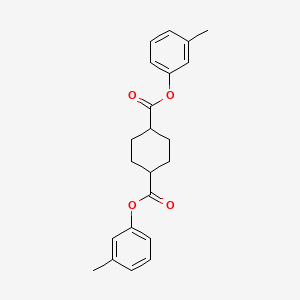
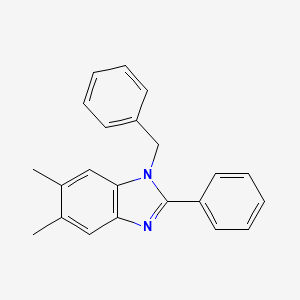

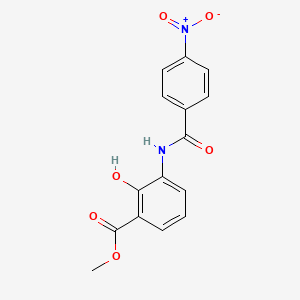
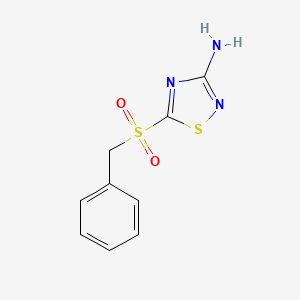
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)


![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
